molecular formula C20H19N3O6 B2996788 Ethyl 4-(2-hydroxy-5-nitrophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 329908-34-1

Ethyl 4-(2-hydroxy-5-nitrophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2996788
CAS No.: 329908-34-1
M. Wt: 397.387
InChI Key: NKBLDYPSPROROV-UHFFFAOYSA-N
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Description

Ethyl 4-(2-hydroxy-5-nitrophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C20H19N3O6 and its molecular weight is 397.387. The purity is usually 95%.
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Biological Activity

Ethyl 4-(2-hydroxy-5-nitrophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of ethyl acetoacetate with 2-hydroxy-5-nitrobenzaldehyde in the presence of a base, followed by cyclization and esterification. The reaction conditions often require controlled temperatures and solvents such as ethanol or methanol.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi:

  • Bacterial Activity : The compound has shown significant antibacterial effects against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Fungal Activity : It also displays antifungal properties against Candida albicans and Cryptococcus neoformans, with MIC values indicating effective inhibition at concentrations below 250 µg/mL .

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the pyrimidine ring may interact with nucleic acids or proteins, influencing cellular processes.

Research Findings

Several studies have documented the biological activity of related compounds, highlighting the importance of structural features on their efficacy:

CompoundActivityMIC (µg/mL)Target Organism
Ethyl 4-(2-hydroxy-5-nitrophenyl)-1-methyl-2-oxo-6-phenyl-tetrahydropyrimidineAntibacterial32 - 128S. aureus, E. coli
Methylated derivativesAntifungal≤ 250C. albicans, C. neoformans
Unsubstituted analogsModerate activity> 250Various

Case Studies

  • Antibacterial Efficacy : A study assessed the antibacterial activity of various tetrahydropyrimidine derivatives, revealing that those with ethyl substitutions exhibited enhanced activity against multiple bacterial strains compared to their methylated counterparts .
  • Antifungal Assessment : Another investigation focused on the antifungal properties against C. neoformans, demonstrating that certain structural modifications significantly improved potency, suggesting that the presence of specific functional groups is critical for enhancing biological activity .

Properties

IUPAC Name

ethyl 6-(2-hydroxy-5-nitrophenyl)-3-methyl-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6/c1-3-29-19(25)16-17(14-11-13(23(27)28)9-10-15(14)24)21-20(26)22(2)18(16)12-7-5-4-6-8-12/h4-11,17,24H,3H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBLDYPSPROROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=C(C=CC(=C2)[N+](=O)[O-])O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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